molecular formula C35H54O8 B14353105 7beta-Hydroxycholesterol bishemisuccinate CAS No. 95615-70-6

7beta-Hydroxycholesterol bishemisuccinate

Cat. No.: B14353105
CAS No.: 95615-70-6
M. Wt: 602.8 g/mol
InChI Key: SJWLANHCKOJFTD-WSOOCFLQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7beta-Hydroxycholesterol bishemisuccinate typically involves the esterification of 7beta-Hydroxycholesterol with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under mild conditions to ensure the formation of the bishemisuccinate ester .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For instance, Mycolicibacterium species can be engineered to produce hydroxylated steroids from phytosterols, which can then be chemically modified to obtain the desired bishemisuccinate derivative .

Chemical Reactions Analysis

Types of Reactions

7beta-Hydroxycholesterol bishemisuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7beta-Hydroxycholesterol bishemisuccinate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7beta-Hydroxycholesterol bishemisuccinate is unique due to its specific esterification with succinic acid, which imparts distinct chemical properties and biological activities. Unlike other oxysterols, it has been shown to have specific effects on cellular processes, such as inducing apoptosis and modulating inflammatory responses .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying cholesterol metabolism and related diseases. Further research into its mechanisms of action and potential therapeutic uses could lead to new insights and advancements in medicine and industry.

Properties

95615-70-6

Molecular Formula

C35H54O8

Molecular Weight

602.8 g/mol

IUPAC Name

4-[[(3S,7R,8S,9S,10R,13R,14S)-7-(3-carboxypropanoyloxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C35H54O8/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(16-18-35(25,26)5)34(4)17-15-24(42-31(40)13-11-29(36)37)19-23(34)20-28(33)43-32(41)14-12-30(38)39/h20-22,24-28,33H,6-19H2,1-5H3,(H,36,37)(H,38,39)/t22-,24+,25?,26+,27+,28+,33+,34+,35-/m1/s1

InChI Key

SJWLANHCKOJFTD-WSOOCFLQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C

Origin of Product

United States

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